molecular formula C17H16N2O B15029305 5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B15029305
M. Wt: 264.32 g/mol
InChI Key: ZOMMWBFNUBIYAG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction between 3,4-dimethylbenzohydrazide and 4-methylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmacophore in drug design and development.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the methyl substitutions on the aromatic rings.

    3,5-Diphenyl-1,2,4-oxadiazole: Contains phenyl groups instead of methyl-substituted phenyl groups.

    4-Methyl-1,2,4-oxadiazole: Has a single methyl group on the oxadiazole ring.

Uniqueness

5-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O/c1-11-4-7-14(8-5-11)16-18-17(20-19-16)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3

InChI Key

ZOMMWBFNUBIYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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